molecular formula C21H15BrClN3O2 B11433389 2-(3-bromophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine

2-(3-bromophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11433389
M. Wt: 456.7 g/mol
InChI Key: BXZFVHAARJTAQJ-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a bromophenyl group, a chlorinated imidazo[1,2-a]pyridine core, and a benzodioxin moiety, making it a subject of study for its diverse chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-(3-bromophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, typically using bromine or a brominating agent.

    Chlorination: The chlorination of the imidazo[1,2-a]pyridine core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzodioxin Moiety: The benzodioxin moiety is introduced through a nucleophilic substitution reaction involving a suitable benzodioxin derivative and the chlorinated imidazo[1,2-a]pyridine intermediate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(3-bromophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl and chlorinated imidazo[1,2-a]pyridine moieties can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures by linking with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Scientific Research Applications

2-(3-bromophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Biological Studies: Researchers investigate the compound’s biological activities, such as its ability to inhibit enzymes or modulate receptor activity. These studies help to understand its mechanism of action and potential therapeutic benefits.

    Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Chemical Biology: The compound is used as a tool in chemical biology to study cellular processes and molecular interactions, providing insights into biological systems and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

2-(3-bromophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H15BrClN3O2

Molecular Weight

456.7 g/mol

IUPAC Name

2-(3-bromophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H15BrClN3O2/c22-14-3-1-2-13(10-14)20-21(26-12-15(23)4-7-19(26)25-20)24-16-5-6-17-18(11-16)28-9-8-27-17/h1-7,10-12,24H,8-9H2

InChI Key

BXZFVHAARJTAQJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC(=CC=C5)Br

Origin of Product

United States

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